4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid is a complex organic compound classified as a heterocyclic compound. Its structure features a sulfur atom within its ring, which contributes to its unique chemical and biological properties. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases, including cancer and inflammation.
4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid falls under the category of heterocycles due to the presence of a sulfur atom in its structure. It is also recognized for its role in organic synthesis and medicinal chemistry.
The synthesis of 4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid typically involves multiple steps:
Industrial methods may employ techniques that enhance efficiency and reduce environmental impact, such as using microwave-assisted synthesis or continuous flow reactors to ensure high yields.
The molecular structure of 4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid includes:
The molecular formula is CHNOS, with a molecular weight of approximately 268.31 g/mol. The compound features specific functional groups that facilitate various chemical reactions and interactions with biological targets.
The compound can undergo several types of chemical reactions:
Reagents commonly used include:
These reactions typically require controlled temperatures and pressures to achieve the desired outcomes .
Reactions involving this compound can yield various heterocyclic derivatives such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .
The mechanism by which 4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid exerts its biological effects involves interaction with specific biomolecules through chemical reactions facilitated by its functional groups.
This compound likely influences multiple biochemical pathways due to its ability to form diverse heterocyclic compounds that can act on various biological targets .
Compounds similar to this one have shown a range of biological activities including antimicrobial and anti-inflammatory effects .
The physical properties include:
Chemical properties encompass:
4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid has numerous applications across various fields:
The synthesis of 4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid (CAS 299953-51-8) relies critically on Gewald’s reaction to construct its tetracyclic thiophene core. This multi-step approach begins with the preparation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, a key intermediate synthesized via cyclocondensation of cyclohexanone, sulfur, and malononitrile in the presence of an organic base catalyst such as morpholine. This step typically proceeds in ethanol at 60–70°C for 8–12 hours, achieving yields of 70–85% after recrystallization [2] [4].
Subsequent functionalization involves a Knoevenagel condensation between the aminothiophene intermediate and maleic anhydride or its derivatives. This reaction is performed in anhydrous toluene under reflux conditions (110–120°C) for 6–8 hours, using catalytic acetic acid (1–2 mol%) to facilitate imine formation and dehydration. The resulting but-2-enoic acid scaffold is isolated as a crystalline solid (mp 210–215°C) after acidification and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Nuclear magnetic resonance spectroscopy confirms the E-configuration of the exocyclic double bond, evidenced by a characteristic coupling constant (J = 12.4–13.1 Hz) between the β-vinylic protons [3] [4].
Table 1: Optimization of Gewald-Knoevenagel Sequential Synthesis
Parameter | Condition Range | Optimal Condition | Yield Impact |
---|---|---|---|
Cyclocondensation Base | Morpholine, Piperidine | Morpholine | +15% yield |
Solvent (Knoevenagel) | Toluene, DMF, Acetonitrile | Toluene | +20% purity |
Temperature (°C) | 80–140 | 110 | +12% yield |
Catalyst Loading (AcOH) | 0.5–5 mol% | 1 mol% | Minimal side products |
Innovative one-pot methodologies enable direct access to structurally complex thieno-pyrrolo-pyrimidines from 4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid precursors. This approach leverages in situ ring opening of 2-{[2-oxo-5-arylfuran-3(2H)-ylidene]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitriles using cyanoacetic acid derivatives and potassium tert-butoxide. The reaction proceeds via nucleophilic addition at the electrophilic carbon of the furanone moiety, followed by decarboxylative recyclization to form potassium 1-cyano-3-{(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino}-5-oxopenta-1,3-dien-2-olates [3].
The optimized protocol involves sequential addition of reagents in tetrahydrofuran at 0°C, followed by gradual warming to ambient temperature (20–25°C) over 12 hours. Potassium tert-butoxide (1.2 equivalents) serves dual roles as a base and a source of potassium ions for salt stabilization. This strategy circumvents intermediate isolation, reducing reaction time from 48 hours (multi-step) to 16 hours while improving overall yields from 45% to 78%. The reaction exhibits broad functional group tolerance, accommodating electron-donating (-OCH₃, -CH₃) and electron-withdrawing (-NO₂, -Cl) substituents on aryl moieties without yield erosion [3] [4].
Table 2: One-Pot Reaction Parameters and Outcomes
Variable | Tested Range | Optimal Value | Effect on Yield/Purity |
---|---|---|---|
Base | tBuOK, K₂CO₃, NaOH | Potassium tert-butoxide | +30% yield |
Temperature Profile | 0°C → RT vs. direct RT | 0°C → RT over 2 h | +25% purity |
Solvent | THF, DMSO, Ethanol | Tetrahydrofuran | +15% yield |
Molar Ratio (Acid:Base) | 1:1 → 1:1.5 | 1:1.2 | Minimal decomposition |
Intramolecular cyclization represents a pivotal transformation for converting 4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid derivatives into fused heterocyclic systems. Propionic anhydride (2.0–3.0 equivalents) is the optimal cyclization agent, facilitating dehydration and ring closure at 80–90°C within 3–5 hours. This catalyst promotes O-acylation of the enol form, generating a mixed anhydride intermediate that undergoes nucleophilic attack by the adjacent amino group [2] [4].
Solvent selection critically influences regioselectivity. High-polarity aprotic solvents like N,N-dimethylformamide favor N-cyclization to thieno[3,2-e]pyrrolo[1,2-a]pyrimidines, while toluene directs O-cyclization to isomeric oxadiazole derivatives. Metal triflate catalysts (e.g., scandium(III) triflate, 5 mol%) accelerate the process at lower temperatures (50–60°C), reducing reaction time to 45 minutes with 90% conversion. However, acidic catalysts like p-toluenesulfonic acid (10 mol%) cause significant decomposition (>20%) due to enol ether cleavage [2] [4].
Table 3: Catalyst Performance in Intramolecular Cyclization
Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Major Product |
---|---|---|---|---|
Propionic Anhydride | 85 | 4 | 95 | Thienopyrrolopyrimidine |
Sc(OTf)₃ (5 mol%) | 60 | 0.75 | 90 | Thienopyrrolopyrimidine |
p-TsOH (10 mol%) | 80 | 3 | 65 | Decomposition |
ZrCl₄ (10 mol%) | 100 | 6 | 78 | Oxadiazole |
Sustainable synthesis of 4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid integrates solvent reduction, energy efficiency, and atom economy. The traditional Gewald-Knoevenagel sequence has been redesigned using ethanol-water (4:1 v/v) as a recyclable solvent system, replacing hazardous toluene and N,N-dimethylformamide. This modification reduces the Process Mass Intensity from 120 to 35 while maintaining yields >80% [3] [4].
Microwave irradiation dramatically accelerates the cyclocondensation step, decreasing reaction time from 12 hours to 25 minutes (100°C, 300 W). Continuous flow reactors enable kilogram-scale production with precise temperature control, enhancing reproducibility (purity >98.5% across 10 batches). Notably, the one-pot strategy detailed in Section 1.2 exemplifies atom economy (86% calculated), as it avoids protective groups and intermediate isolation. Reaction mass crystallization replaces resource-intensive chromatography for final purification, reducing organic solvent consumption by 70% [3] [4].
Lifecycle analysis confirms these innovations reduce the carbon footprint by 40% compared to classical approaches. Future development focuses on enzymatic catalysis for enantioselective derivatization and photocatalytic waste valorization to enhance circularity in thiophene-based active pharmaceutical ingredient manufacturing [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3